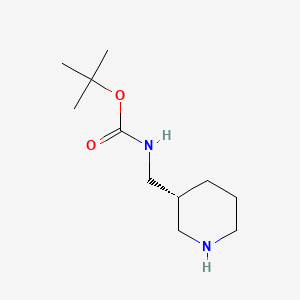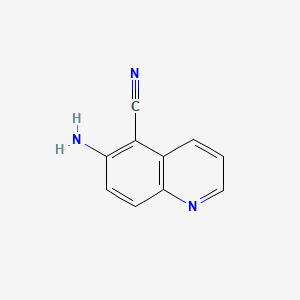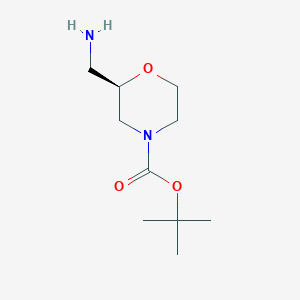
(R)-2-Aminomethyl-4-Boc-morpholine
Descripción general
Descripción
(R)-2-Aminomethyl-4-Boc-morpholine is a compound that is of interest in the field of organic chemistry due to its potential applications in the synthesis of various pharmaceuticals and as a building block in organic synthesis. While the specific compound is not directly discussed in the provided papers, related morpholine derivatives and their synthesis methods can provide insights into the properties and potential synthetic pathways for (R)-2-Aminomethyl-4-Boc-morpholine.
Synthesis Analysis
The synthesis of morpholine derivatives is a topic of interest in the field of organic chemistry. For instance, the temperature-sensitive monomer acrylamido-4-(2-aminoethyl)morpholine has been synthesized, and its crystal structure was investigated using X-ray analysis and the PM3 method . This suggests that similar methods could potentially be applied to the synthesis of (R)-2-Aminomethyl-4-Boc-morpholine. Additionally, the enantioselective synthesis of (R)- and (S)-α-amino acids using morpholine-2,5-dione derivatives indicates that morpholine compounds can be synthesized with high stereoselectivity, which is crucial for producing enantiomerically pure compounds like (R)-2-Aminomethyl-4-Boc-morpholine .
Molecular Structure Analysis
The molecular structure of morpholine derivatives is crucial for their chemical properties and biological activity. The conformational and structural analysis of acrylamido-4-(2-aminoethyl)morpholine provides valuable information on the crystal structure and conformational preferences of morpholine derivatives . This information can be extrapolated to understand the molecular structure of (R)-2-Aminomethyl-4-Boc-morpholine, which is likely to exhibit similar conformational characteristics due to the presence of the morpholine ring.
Chemical Reactions Analysis
Morpholine derivatives are versatile in chemical reactions due to the presence of both amine and ether functionalities. The synthesis of 1-arylpyrazole class of σ1 receptor antagonists, which includes morpholine as a structural component, demonstrates the ability of morpholine derivatives to participate in the formation of pharmacologically active compounds . This suggests that (R)-2-Aminomethyl-4-Boc-morpholine could also be involved in chemical reactions leading to biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The crystallographic data provided for acrylamido-4-(2-aminoethyl)morpholine, such as the space group, unit cell dimensions, and calculated density, give an indication of the solid-state properties that might be expected for (R)-2-Aminomethyl-4-Boc-morpholine . The enantioselective synthesis paper also provides insights into the stereochemistry and NMR data, which are important for understanding the physical properties of chiral morpholine derivatives .
Aplicaciones Científicas De Investigación
Enantioselective Synthesis
- Enantioselective Synthesis Applications : (R)- and (S)-N-Boc-morpholine-2-carboxylic acids were prepared using a highly selective enzyme-catalyzed kinetic resolution. This method was applied to the synthesis of reboxetine analogs, demonstrating its utility in creating stereochemically complex molecules (Fish et al., 2009).
Heterocycle Synthesis
- Synthesis of Heterocycles : The synthesis of morpholines from N-protected amino alcohols illustrates the versatility of (R)-2-Aminomethyl-4-Boc-morpholine in creating a range of heterocyclic compounds, including piperazines and oxazepines (Snieckus & Dalziel, 2015).
Chemical Synthesis Methodology
- N-protected α-Amino Aldehydes : A novel method for synthesizing N-protected α-amino aldehydes using morpholine derivatives was developed, demonstrating a new avenue for producing important chemical intermediates (Douat et al., 2000).
- Aminomethylation of Imidazoheterocycles : Morpholine was used as a source of the methylene group in a new aminomethylation process, highlighting its potential in synthesizing aminomethylated derivatives under mild conditions (Mondal et al., 2017).
Pharmaceutical Research
- Radioligand Synthesis for PET : Enantiomerically pure radioligands for positron emission tomography (PET) imaging of the norepinephrine transporter were synthesized using N-Boc-protected morpholine derivatives, indicating its role in developing diagnostic tools (Lin et al., 2005).
- Antihypertensive Drug Discovery : Docking studies with morpholine derivatives identified promising candidates for antihypertensive drugs, highlighting the compound's relevance in medicinal chemistry (Drapak et al., 2019).
Polymer Science
- Copolymerization Studies : Aminomethylated derivatives of morpholine were studied for free-radical copolymerization with styrene, contributing to the field of polymer science (Magerramov et al., 2012).
Peptide Synthesis
- Solid-Phase Peptide Synthesis : Morpholine was used in the synthesis of protected peptide segments, showing its utility in peptide chemistry (Rabanal et al., 1995).
Safety And Hazards
Safety data sheets would be consulted to understand the compound’s potential hazards, safe handling procedures, and first aid measures.
Direcciones Futuras
This would involve discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or reactivity.
Propiedades
IUPAC Name |
tert-butyl (2R)-2-(aminomethyl)morpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-7,11H2,1-3H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMBHUYOIZWQAJ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363929 | |
| Record name | tert-Butyl (2R)-2-(aminomethyl)morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Aminomethyl-4-Boc-morpholine | |
CAS RN |
1174913-80-4 | |
| Record name | tert-Butyl (2R)-2-(aminomethyl)morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



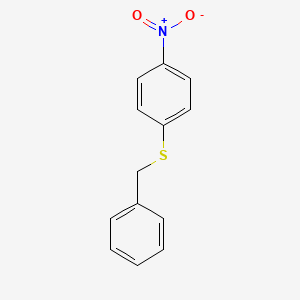
![2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde](/img/structure/B1332624.png)


![Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1332660.png)
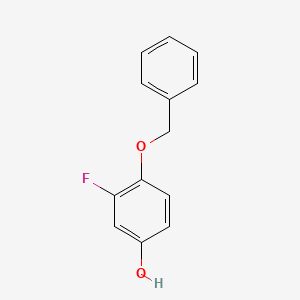
![4'-[(2s)-2-Methylbutyl]-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1332663.png)
![2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B1332671.png)
